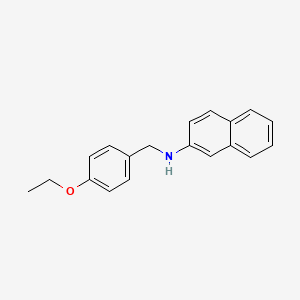
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide, also known as Compound X, is a novel chemical compound that has gained significant attention in scientific research. It belongs to the class of indenylpiperidine derivatives and has shown promising results in various fields of research.
Wirkmechanismus
The mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X is not fully understood. However, it is believed to act on the central nervous system by modulating dopamine receptors. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory properties. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X has been found to induce apoptosis in cancer cells, suggesting its potential as an antitumor agent.
Biochemical and Physiological Effects:
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X has been found to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been found to induce cell death in cancer cells and inhibit tumor growth in animal models. Additionally, N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X has been shown to improve cognitive function and motor performance in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X in lab experiments is its high purity and yield. It is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation is that the mechanism of action is not fully understood, which may make it challenging to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X. One area of interest is its potential as a treatment for neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X in animal models and clinical trials. Another area of interest is its potential as an antitumor agent. Research is needed to determine the optimal dosage and administration route for N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X in cancer treatment. Additionally, further studies are needed to elucidate the mechanism of action of N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X and its effects on various physiological systems.
Synthesemethoden
The synthesis of N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X involves the reaction of 2,3-dihydro-1H-indene-5-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with piperidine and 2-thiophenecarboxylic acid to form N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X. The yield of the synthesis method is high, and the purity of the compound is also excellent.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dihydro-1H-inden-5-yl)-1-(2-thienylcarbonyl)-4-piperidinecarboxamide X has shown potential in various fields of scientific research. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. It has also been investigated for its effects on the central nervous system, including its ability to modulate dopamine receptors and its potential as a treatment for neurodegenerative diseases such as Parkinson's and Alzheimer's.
Eigenschaften
IUPAC Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c23-19(21-17-7-6-14-3-1-4-16(14)13-17)15-8-10-22(11-9-15)20(24)18-5-2-12-25-18/h2,5-7,12-13,15H,1,3-4,8-11H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVMLXCZVJHSXAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydro-1H-inden-5-yl)-1-(thiophene-2-carbonyl)piperidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-chlorophenyl)-N'-[2-(dimethylamino)ethyl]thiourea](/img/structure/B5881642.png)


![N-(3-acetylphenyl)-2-{[1-(2,3-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5881661.png)
![1-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5881666.png)

![methyl [5-(2-thienyl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B5881689.png)

![methyl 4-({[4-(diphenylmethyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B5881698.png)
![1-[3-(3-chlorophenyl)acryloyl]-4-phenylpiperazine](/img/structure/B5881701.png)
![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-(2-furyl)acrylamide](/img/structure/B5881717.png)
![1-[2-(2-methylphenoxy)ethyl]pyrrolidine](/img/structure/B5881724.png)
